

Application Notes: Synthesis of 7-Methyl-8-nitroquinoline

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Compound of Interest

Compound Name: 7-Methylquinoline

Cat. No.: B044030

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Introduction

7-Methyl-8-nitroquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and organic synthesis. As a quinoline derivative, it belongs to a class of compounds known for a wide range of biological activities, including antimalarial, antibacterial, and antitumor properties.[1][2] Primarily, 7-methyl-8-nitroquinoline serves as a crucial synthetic intermediate or building block for the development of more complex molecules.[3][4] Its reactive nitro group and quinoline core make it a versatile precursor for creating a variety of substituted quinolines, polypyridine compounds, and potential pharmaceutical agents.[1][3] Researchers utilize this compound to explore new therapeutic agents, with studies investigating its potential for developing anti-inflammatory drugs and DNA intercalating compounds.[1]

Applications

- Pharmaceutical Intermediate: It is a key starting material for synthesizing various drug candidates and biologically active molecules.[1][3][5]
- Organic Synthesis: The nitro group can be readily reduced to an amino group, opening pathways to a wide array of further chemical modifications and the synthesis of novel heterocyclic systems.[3]

- Research Chemical: It is used in research to study the biological effects of nitro-containing aromatic compounds and to develop new synthetic methodologies.[3][4]

Experimental Protocols

The synthesis of 7-methyl-8-nitroquinoline is typically achieved via the electrophilic nitration of **7-methylquinoline**. A common and efficient method involves using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures.[1][2] The starting material, **7-methylquinoline**, can itself be synthesized via a Skraup reaction from m-toluidine, often resulting in a mixture with 5-methylquinoline.[1][2] Notably, the subsequent nitration step selectively yields 7-methyl-8-nitroquinoline even from this mixture, as the directing effects of the methyl group and the quinoline nitrogen favor substitution at the C-8 position.[1][2]

Safety Precautions:

- This procedure involves the use of highly corrosive and strong oxidizing acids (fuming nitric acid and concentrated sulfuric acid). Always work in a certified chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.
- The reaction is highly exothermic. Strict temperature control is critical to prevent runaway reactions. Use an ice/salt bath for cooling.
- Quenching the reaction by pouring the acid mixture onto ice must be done slowly and carefully to manage the heat generated.

Protocol: Nitration of 7-Methylquinoline

This protocol is based on a literature procedure for the selective nitration of **7-methylquinoline**.[1][2]

Materials:

- **7-Methylquinoline** (or a mixture of 5- and **7-methylquinoline**)
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)

- Fuming Nitric Acid (HNO_3)
- Ice
- Deionized Water

Equipment:

- Three-neck round-bottom flask
- Mechanical stirrer
- Dropping funnel
- Thermometer
- Ice/salt bath
- Büchner funnel and vacuum flask

Procedure:

- Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add **7-methylquinoline** (1.0 eq) and concentrated sulfuric acid (approx. 2.5 mL per gram of quinoline).[1][2]
- Cooling: Cool the stirred mixture to -5 °C using an ice/salt bath.[1][2]
- Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (0.5 mL per gram of quinoline) to concentrated sulfuric acid (1.5 mL per gram of quinoline) while cooling in an ice bath.
- Addition: Add the cold nitrating mixture dropwise to the quinoline solution via a dropping funnel, ensuring the internal temperature of the reaction is maintained at or below -5 °C. The addition should be slow and controlled.[1][2]
- Reaction: After the addition is complete, remove the cooling bath and continue stirring the mixture at room temperature for approximately 40-60 minutes.[1][2]

- **Workup:** Carefully and slowly pour the reaction mixture over a large volume of crushed ice with stirring.
- **Isolation:** Allow the ice to melt completely. The product will precipitate as a solid. Collect the solid product by vacuum filtration using a Büchner funnel.
- **Purification:** Wash the collected solid with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product.

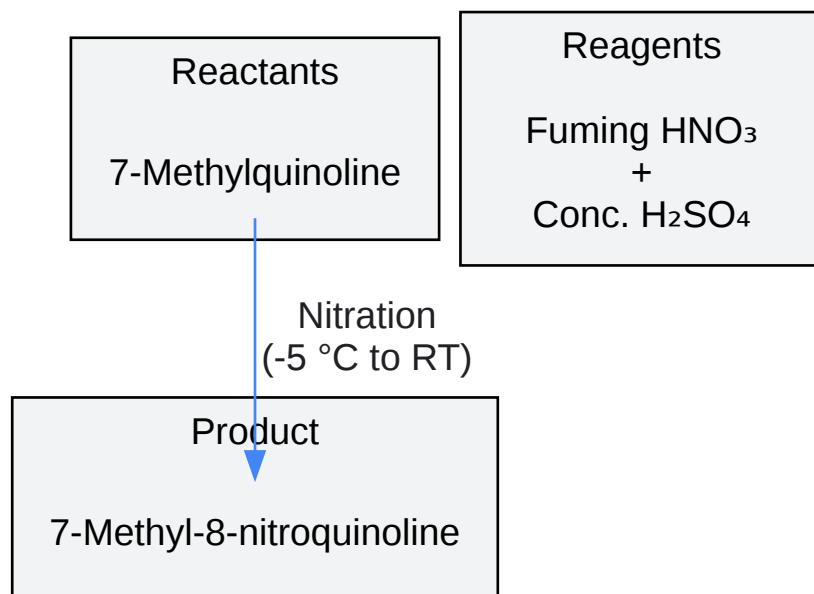
Data Presentation

The following table summarizes typical quantitative data for the synthesis of 7-methyl-8-nitroquinoline based on a published laboratory-scale procedure.[\[1\]](#)

Parameter	Value
Reactants	
7-Methylquinoline	57.05 g (0.398 mol)
Concentrated H ₂ SO ₄ (initial)	142.5 mL
Fuming HNO ₃	28.5 mL
Concentrated H ₂ SO ₄ (for nitrating mix)	85.5 mL
Reaction Conditions	
Reaction Temperature	-5 °C (addition), Room Temp (stirring)
Reaction Time	40 minutes (post-addition)
Product Characterization	
Appearance	White to almost white solid/crystalline powder [3]
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂ [6]
Molecular Weight	188.18 g/mol [6]
Melting Point	183-187 °C [3] [5]

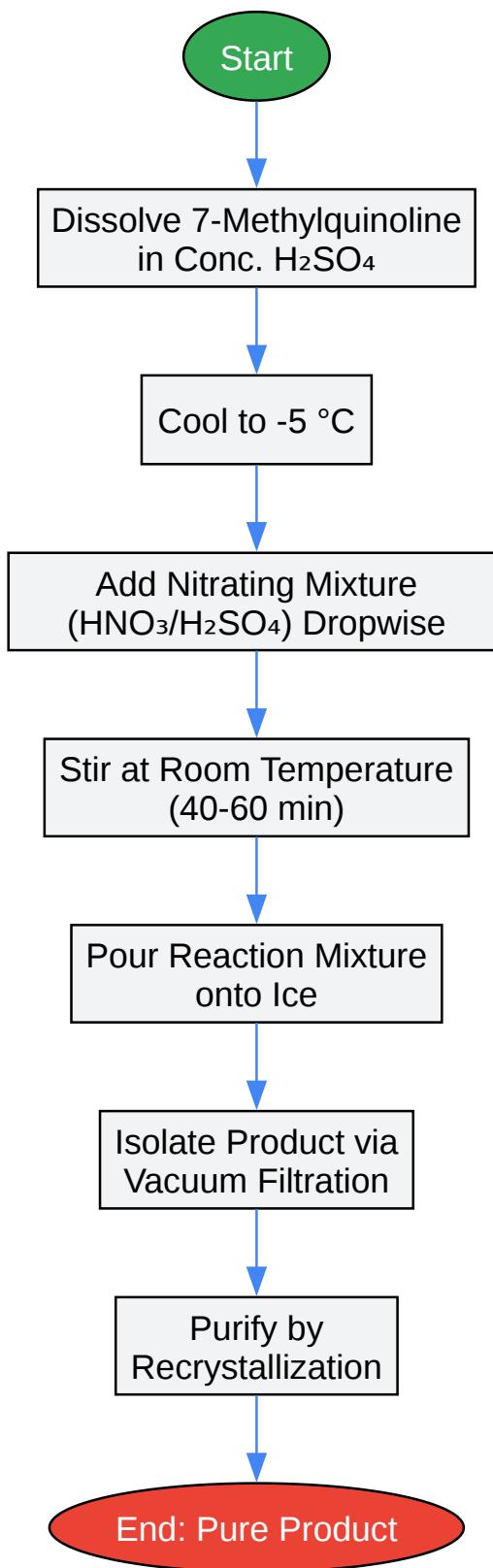
Mandatory Visualizations

The diagrams below illustrate the chemical pathway and the general experimental workflow for the synthesis.



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Caption: Reaction scheme for the nitration of **7-methylquinoline**.



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Caption: General workflow for the synthesis of 7-methyl-8-nitroquinoline.

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